(2S)-1-methoxy-N-methylpropane-2-sulfonamide
CAS No.:
Cat. No.: VC18164856
Molecular Formula: C5H13NO3S
Molecular Weight: 167.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13NO3S |
|---|---|
| Molecular Weight | 167.23 g/mol |
| IUPAC Name | (2S)-1-methoxy-N-methylpropane-2-sulfonamide |
| Standard InChI | InChI=1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m0/s1 |
| Standard InChI Key | YGYNIAOIIOVIMP-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](COC)S(=O)(=O)NC |
| Canonical SMILES | CC(COC)S(=O)(=O)NC |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Stereochemistry
The systematic name (2S)-1-methoxy-N-methylpropane-2-sulfonamide reflects its stereochemical configuration at the second carbon atom, which adopts an S enantiomeric form. The molecular formula C₅H₁₃NO₃S corresponds to a molecular weight of 167.23 g/mol . Key structural features include:
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A sulfonamide group (-SO₂NH-) linked to a propane backbone.
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A methoxy group (-OCH₃) at the first carbon.
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An N-methyl substituent on the sulfonamide nitrogen.
The stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Spectroscopic and Computational Data
The SMILES notation (CC@@HS(=O)(=O)NC) and InChIKey (YGYNIAOIIOVIMP-YFKPBYRVSA-N) provide unambiguous representations of its structure . Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.06889 | 135.7 |
| [M+Na]⁺ | 190.05083 | 143.3 |
| [M+NH₄]⁺ | 185.09543 | 142.3 |
| [M-H]⁻ | 166.05433 | 133.7 |
These values aid in mass spectrometric identification and differentiation from structural analogs .
Synthesis and Chemical Reactivity
Stability and Reactivity
The compound’s stability is influenced by:
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pH-dependent hydrolysis: Sulfonamides are prone to degradation under strongly acidic or alkaline conditions, potentially forming sulfonic acids or amines .
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Oxidative susceptibility: The thioether linkage may oxidize to sulfones under harsh conditions.
Physicochemical Properties
Solubility and Partitioning
Predicted logP (octanol-water partition coefficient) values suggest moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and lipid membranes. The methoxy group enhances water solubility compared to non-polar analogs .
Thermal Properties
Differential scanning calorimetry (DSC) data for related sulfonamides indicate melting points between 120–160°C, though experimental values for this specific compound remain unreported .
Pharmacological and Toxicological Considerations
Toxicity Profile
General sulfonamide toxicities include:
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Hypersensitivity reactions: Allergic responses due to N4-arylamine groups, though this compound lacks such substituents .
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Hematological effects: Dose-dependent anemia or thrombocytopenia, mitigated by the absence of aromatic amines .
No acute toxicity data specific to this compound are available, necessitating further preclinical evaluation.
Applications and Future Directions
Industrial and Research Uses
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